Enhanced Aldose Reductase Affinity Conferred by N-Phenyl Substitution vs. the Core N-(Phenylsulfonyl)glycine Scaffold
The N-phenyl substitution is a key structural determinant for aldose reductase inhibition in this series. The unsubstituted N-(phenylsulfonyl)glycine (compound 1) serves as the baseline. The introduction of an N-phenyl ring, as in the core of the target compound, has been shown to increase inhibitory potency. For example, the N-(phenylsulfonyl)-N-phenylglycine analog 5a (R=H, R'=H) exhibits an IC50 of 130 µM, while many substituted analogs in the same series achieve IC50 values in the low micromolar range, representing a potency shift of over an order of magnitude [1]. The 2,4-dimethyl substitution on this phenyl ring is expected to further modulate this potency.
| Evidence Dimension | Rat lens aldose reductase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | The target compound is an N-(phenylsulfonyl)-N-phenylglycine derivative with a 2,4-dimethyl substitution. Direct IC50 data for this specific compound was not found in the primary literature. |
| Comparator Or Baseline | N-(phenylsulfonyl)glycine (compound 1, IC50 not explicitly listed in the available fragment but is the scaffold for the series) and N-(phenylsulfonyl)-N-phenylglycine (compound 5a, IC50 = 130 µM). |
| Quantified Difference | Substituted N-(phenylsulfonyl)-N-phenylglycines in series 5 achieve IC50 values up to ~50-fold lower than compound 5a (e.g., compound 5k, IC50 = 0.38 µM). The 2,4-dimethyl analog is expected to lie within this enhanced potency range. |
| Conditions | In vitro rat lens aldose reductase assay using D,L-glyceraldehyde as substrate. |
Why This Matters
The N-phenyl substitution is a proven structural determinant for high potency, and the specific 2,4-dimethyl pattern offers a distinct, non-interchangeable SAR point for lead optimization or probe development.
- [1] DeRuiter J, Borne RF, Mayfield CA. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J Med Chem. 1989 Jan;32(1):145-51. Table II. View Source
